N-(4-bromophenyl)-2-propylpentanamide
Description
N-(4-bromophenyl)-2-propylpentanamide is a synthetic amide derivative characterized by a 4-bromophenyl group attached to a pentanamide backbone with a 2-propyl substituent.
Properties
Molecular Formula |
C14H20BrNO |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-propylpentanamide |
InChI |
InChI=1S/C14H20BrNO/c1-3-5-11(6-4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
DWTADMKIUXCVLN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(4-bromophenyl)-2-propylpentanamide with structurally related compounds:
Key Observations :
- Halogen vs.
- Chain Length : The pentanamide backbone in the target compound may confer greater metabolic stability than shorter-chain analogs like 2-bromo-N-(4-chlorophenyl)propanamide .
Pharmacological Activity
HDAC Inhibition and Antiproliferative Effects
- HO-AAVPA : Demonstrates HDAC1 inhibition and antiproliferative activity in HeLa, MCF-7, and breast cancer cells. Its hydroxyl group facilitates hydrogen bonding with HDAC catalytic sites .
- This compound : While direct evidence is lacking, bromine’s electron-withdrawing nature may enhance HDAC binding affinity compared to electron-donating groups (e.g., methoxy) .
Angiogenesis and Apoptosis
- Valproic Acid (VPA) Derivatives : HO-AAVPA induces ROS-mediated apoptosis and nuclear HMGB1 release in HeLa cells . Bromine’s bulkiness in the target compound might alter interaction with apoptosis-related proteins like TNFα/TRAIL .
Pharmacokinetics and Metabolism
- HO-AAVPA : Exhibits rapid metabolism by CYP2C11 and binds strongly to human serum albumin (HSA), prolonging its half-life . Poor water solubility necessitates drug delivery systems like PAMAM-G4 dendrimers .
- This compound : The bromophenyl group may reduce CYP-mediated metabolism compared to HO-AAVPA, but its high lipophilicity could increase tissue distribution and accumulation .
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